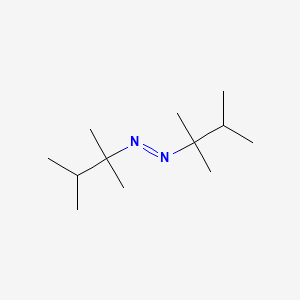
(E)-Bis(2,3-dimethylbutan-2-yl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Bis(2,3-dimethylbutan-2-yl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by two 2,3-dimethylbutan-2-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(2,3-dimethylbutan-2-yl)diazene typically involves the reaction of 2,3-dimethylbutan-2-ylamine with nitrous acid. The reaction proceeds through the formation of a diazonium salt intermediate, which subsequently undergoes coupling to form the diazene compound. The reaction conditions generally include:
-
Formation of Diazonium Salt
- React 2,3-dimethylbutan-2-ylamine with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C).
- The reaction produces the diazonium salt intermediate.
-
Coupling Reaction
- The diazonium salt is then treated with a reducing agent such as sodium sulfite (Na2SO3) to form the this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
(E)-Bis(2,3-dimethylbutan-2-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the diazene group can yield the corresponding amine.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted diazene derivatives.
科学的研究の応用
(E)-Bis(2,3-dimethylbutan-2-yl)diazene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-Bis(2,3-dimethylbutan-2-yl)diazene involves its interaction with molecular targets and pathways. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Azobenzene: Contains a diazene group flanked by phenyl groups.
Dimethylazobenzene: Similar structure but with methyl groups attached to the phenyl rings.
Di-tert-butylazobenzene: Contains tert-butyl groups instead of 2,3-dimethylbutan-2-yl groups.
Uniqueness
(E)-Bis(2,3-dimethylbutan-2-yl)diazene is unique due to the presence of the 2,3-dimethylbutan-2-yl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
52406-57-2 |
|---|---|
分子式 |
C12H26N2 |
分子量 |
198.35 g/mol |
IUPAC名 |
bis(2,3-dimethylbutan-2-yl)diazene |
InChI |
InChI=1S/C12H26N2/c1-9(2)11(5,6)13-14-12(7,8)10(3)4/h9-10H,1-8H3 |
InChIキー |
RYQCEARGGAZJGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C)N=NC(C)(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)
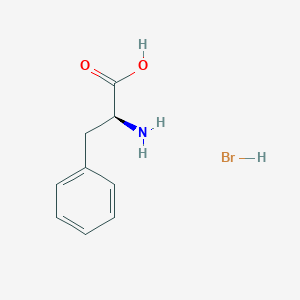


![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
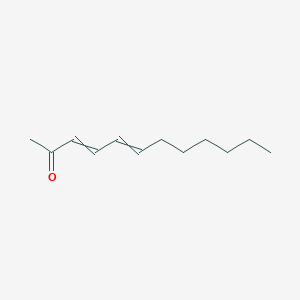
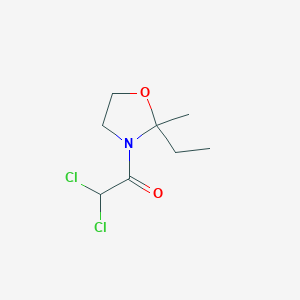
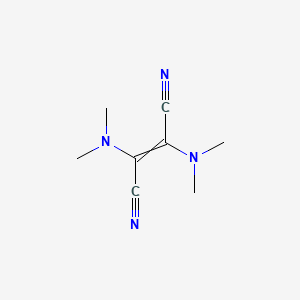
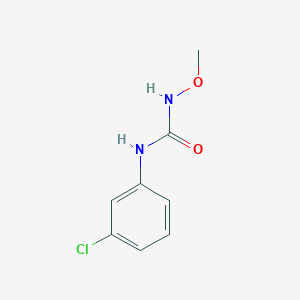
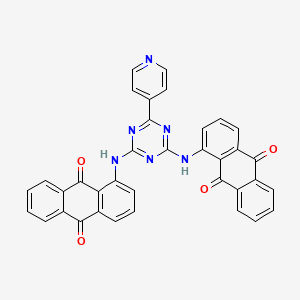
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
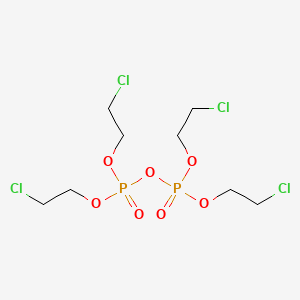
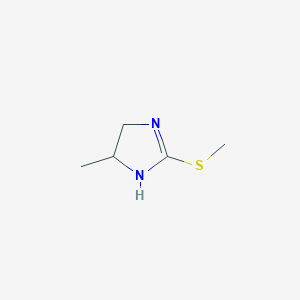
methanethione](/img/structure/B14637600.png)
